Rofleponide

Description

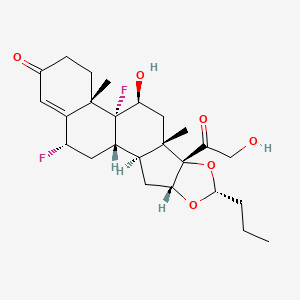

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34F2O6/c1-4-5-21-32-20-10-14-15-9-17(26)16-8-13(29)6-7-22(16,2)24(15,27)18(30)11-23(14,3)25(20,33-21)19(31)12-28/h8,14-15,17-18,20-21,28,30H,4-7,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21+,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTCZMJQGGONPY-XJAYAHQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)CC[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318252 | |

| Record name | Rofleponide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144459-70-1 | |

| Record name | Rofleponide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144459-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rofleponide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144459701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rofleponide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROFLEPONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9IQ7GVL3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rofleponide and the Glucocorticoid Anti-Inflammatory Response: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofleponide is a synthetic glucocorticoid, a class of steroid hormones renowned for their potent anti-inflammatory and immunosuppressive properties. While this compound itself was never brought to market, its mechanism of action is understood to follow the established principles of glucocorticoid signaling. This technical guide delineates the core molecular mechanisms by which synthetic glucocorticoids like this compound exert their anti-inflammatory effects. It provides an in-depth exploration of the signaling pathways involved, methods for their study, and representative data for this class of compounds. The primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression through processes of transactivation and transrepression. This activity ultimately downregulates the expression of pro-inflammatory mediators by interfering with key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Mitogen-Activated Protein Kinase (MAPK) pathways.

The Glucocorticoid Receptor: The Central Mediator of Action

The biological effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to a glucocorticoid ligand like this compound, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Within the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, or it interacts with other transcription factors to modulate their activity.

Glucocorticoid Receptor Binding Affinity

The potency of a glucocorticoid is largely determined by its binding affinity to the GR. High affinity leads to a more stable GR-ligand complex and a more profound biological response. The relative binding affinity (RBA) of various glucocorticoids is typically determined through competitive binding assays.

Table 1: Representative Glucocorticoid Receptor Binding Affinities

| Glucocorticoid | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference Compound |

| Dexamethasone | 100 | Dexamethasone |

| Prednisolone | 19 | Dexamethasone |

| Budesonide | 935 | Dexamethasone |

| Fluticasone Propionate | 1800 | Dexamethasone |

| Mometasone Furoate | 2200 | Dexamethasone |

This table presents representative data for well-characterized glucocorticoids to illustrate the range of binding affinities within this class of drugs. Specific data for this compound is not publicly available.

Experimental Protocol: Radioligand Binding Assay for GR Affinity

A common method to determine the binding affinity of a test compound to the GR is the competitive radioligand binding assay.

Mechanisms of Gene Regulation: Transactivation and Transrepression

Once in the nucleus, the activated GR modulates gene expression through two primary mechanisms: transactivation and transrepression.[1][2]

-

Transactivation: The GR dimer binds directly to GREs in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in the transcription of anti-inflammatory genes.[1]

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[1] This is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids.

References

- 1. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Rofleponide: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofleponide is a synthetic glucocorticoid that has been investigated for its anti-inflammatory properties. This document provides a comprehensive overview of the chemical structure, a detailed synthesis pathway, and the established mechanism of action of this compound. It is intended to serve as a technical resource for researchers and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a corticosteroid characterized by a pregnane skeleton with key substitutions that enhance its glucocorticoid activity.

IUPAC Name: (4aS,4bR,5S,6aS,6bS,8R,9aR,10aS,10bS,12S)-4b,12-Difluoro-6b-glycoloyl-5-hydroxy-4a,6a-dimethyl-8-propyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1][2]dioxol-2-one[3]

Synonyms: 6α,9α-Difluoro-11β,16α,17α,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic (R)-16,17-acetal with butyraldehyde; 16α,17α-[(1R)-butylidenebis(oxy)]-6α,9α-difluoro-11β,21-dihydroxypregn-4-ene-3,20-dione[3][4]

Chemical Formula: C₂₅H₃₄F₂O₆

Molecular Weight: 468.538 g·mol⁻¹

CAS Number: 144459-70-1

Stereochemistry: this compound possesses multiple stereocenters, with the absolute stereochemistry defined as shown in the structure below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₄F₂O₆ | |

| Molar Mass | 468.538 g·mol⁻¹ | |

| CAS Number | 144459-70-1 | |

| InChI | InChI=1S/C25H34F2O6/c1-4-5-21-32-20-10-14-15-9-17(26)16-8-13(29)6-7-22(16,2)24(15,27)18(30)11-23(14,3)25(20,33-21)19(31)12-28/h8,14-15,17-18,20-21,28,30H,4-7,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21+,22-,23-,24-,25+/m0/s1 | |

| InChIKey | IXTCZMJQGGONPY-XJAYAHQCSA-N | |

| SMILES | CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C--INVALID-LINK--C(=O)CO)C)O)F)C">C@@HF |

Synthesis Pathway

The synthesis of this compound is achieved through a transacetalization reaction starting from a derivative of fluocinolone acetonide. The key step involves the acid-catalyzed reaction with butyraldehyde to form the characteristic 16,17-acetal ring.

Starting Material

The precursor for the synthesis of this compound is 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dione, a derivative of fluocinolone acetonide.

Synthesis of this compound

A continuous process for the preparation of this compound has been described. This method involves the reaction of the starting acetonide with butyraldehyde in the presence of an acid catalyst.

Experimental Protocol:

-

Materials:

-

6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dione

-

Butyraldehyde

-

Methylene chloride (or other suitable halogenated alkane solvent)

-

Perchloric acid (catalyst)

-

Water

-

-

Procedure:

-

The starting acetonide is dissolved or suspended in methylene chloride.

-

An excess of butyraldehyde is added to the solution. The molar ratio of butyraldehyde to the acetonide can range from 1.1:1 to 5:1, with a preferred range of 2:1 to 4:1. A ratio of 3 moles of butyraldehyde per mole of the acetonide has been shown to provide good results.

-

The solution is then mixed with a stream of perchloric acid catalyst.

-

The combined streams pass through a reaction tube to a crystallizer.

-

The resulting slurry is then pumped to a quenching bath containing a mixture of methylene chloride and water to stop the reaction.

-

-

Note: This process is described as a continuous process in the patent literature, which offers advantages in terms of control and safety, particularly given that the initial precipitate can be a potentially explosive this compound-perchloric acid complex.

| Parameter | Value/Condition |

| Starting Material | 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dione |

| Reagent | Butyraldehyde |

| Solvent | Methylene Chloride |

| Catalyst | Perchloric Acid |

| Molar Ratio (Butyraldehyde:Acetonide) | 2:1 to 4:1 |

| Reaction Type | Transacetalization |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

As a synthetic glucocorticoid, this compound is expected to exert its effects through interaction with the glucocorticoid receptor (GR). The general mechanism of action for glucocorticoids is well-established and involves the following key steps:

-

Ligand Binding: Glucocorticoids, being lipophilic, can diffuse across the cell membrane and bind to the glucocorticoid receptor located in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs).

-

Conformational Change and Translocation: Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the heat shock proteins. This activated GR-ligand complex then translocates into the nucleus.

-

Gene Regulation: In the nucleus, the GR-ligand complex can act as a transcription factor in two primary ways:

-

Transactivation: The complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The complex can also repress the transcription of pro-inflammatory genes by interacting with other transcription factors, such as NF-κB and AP-1.

-

This modulation of gene expression results in the wide-ranging anti-inflammatory and immunosuppressive effects of glucocorticoids.

Experimental Protocols

Conclusion

This compound is a potent synthetic glucocorticoid with a well-defined chemical structure. Its synthesis via transacetalization from a fluocinolone acetonide derivative represents a key chemical transformation. The biological activity of this compound is mediated through the glucocorticoid receptor signaling pathway, a fundamental mechanism for regulating inflammation. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics. Further research to fully elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Rofleponide and the Glucocorticoid Receptor: A Technical Overview of Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofleponide is a synthetic glucocorticoid that has been investigated for its potential therapeutic applications. Central to its mechanism of action is its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that mediates the physiological and pharmacological effects of corticosteroids. Understanding the binding affinity of this compound for the GR is critical for elucidating its potency and selectivity. This technical guide provides a comprehensive overview of glucocorticoid receptor binding affinity, detailed experimental methodologies for its determination, and a comparative analysis of related compounds, in light of the limited publicly available data for this compound itself.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. Ligand binding triggers a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes. This can result in the transactivation of anti-inflammatory genes or the transrepression of pro-inflammatory transcription factors like NF-κB.

Comparative Glucocorticoid Receptor Binding Affinity

To provide a framework for understanding the potential potency of this compound, the following table summarizes the relative binding affinities (RRA) of several well-characterized glucocorticoids for the human glucocorticoid receptor. The RRA is determined in competitive binding assays, with dexamethasone often used as a reference compound (RRA = 100).

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Reference |

| Dexamethasone | 100 | [1] |

| Fluticasone Propionate | 1800 | [1] |

| Mometasone Furoate | 2200 | [1] |

| Budesonide | Data varies, often cited as having higher affinity than dexamethasone | [2] |

| Flunisolide | 180 | [1] |

| Triamcinolone Acetonide | Similar to flunisolide |

Experimental Protocols for Glucocorticoid Receptor Binding Affinity

The binding affinity of a compound for the glucocorticoid receptor is typically determined using in vitro competitive binding assays. Two common methods are the radioligand binding assay and the fluorescence polarization assay.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor.

a. Materials and Reagents:

-

Receptor Source: Cytosolic fraction from cells or tissues expressing the glucocorticoid receptor (e.g., human lung tissue, A549 cells).

-

Radioligand: [³H]-dexamethasone or other suitable high-affinity radiolabeled glucocorticoid.

-

Test Compound: this compound or other unlabeled glucocorticoids.

-

Assay Buffer: e.g., Tris-HCl buffer with additives to maintain receptor stability.

-

Wash Buffer: Ice-cold buffer to remove unbound radioligand.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Filtration Apparatus and Scintillation Counter.

b. Experimental Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing the GR from the chosen source.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed, low concentration of the radioligand (e.g., [³H]-dexamethasone).

-

Competition: In parallel wells, add increasing concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled glucocorticoid).

-

Equilibrium: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The receptor-bound radioligand will be trapped on the filter.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

This method uses a fluorescently labeled glucocorticoid (tracer) and measures the change in polarization of its emitted light upon binding to the GR.

a. Materials and Reagents:

-

Receptor Source: Purified recombinant glucocorticoid receptor.

-

Fluorescent Tracer: A glucocorticoid labeled with a fluorophore.

-

Test Compound: this compound or other unlabeled glucocorticoids.

-

Assay Buffer.

-

Multi-well plates (black, low-binding).

-

Fluorescence Plate Reader with polarization filters.

b. Experimental Procedure:

-

Reagent Preparation: Prepare solutions of the GR, fluorescent tracer, and serial dilutions of the test compound in assay buffer.

-

Assay Setup: In a multi-well plate, add the GR and the fluorescent tracer to each well.

-

Competition: Add increasing concentrations of the unlabeled test compound to the wells. Include controls for no competition (tracer and GR only) and background (tracer only).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a plate reader.

-

Data Analysis: The binding of the tracer to the GR results in a high polarization signal. The test compound displaces the tracer, leading to a decrease in polarization. Plot the change in polarization against the log concentration of the test compound to determine the IC₅₀.

Conclusion

While direct quantitative binding affinity data for this compound on the glucocorticoid receptor remains to be fully disclosed in publicly accessible literature, its characterization as a potent glucocorticoid allows for an informed understanding of its likely interaction with the GR. The experimental protocols detailed in this guide provide a robust framework for the determination of glucocorticoid receptor binding affinity, a critical parameter in the preclinical evaluation of novel corticosteroid drug candidates. The comparative data for other well-established glucocorticoids serves as a valuable benchmark for contextualizing the potential potency of this compound. Further studies are warranted to definitively establish the binding profile of this compound and its metabolites.

References

- 1. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

Rofleponide molecular weight and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofleponide is a synthetic glucocorticoid that has demonstrated high affinity for the glucocorticoid receptor (GR) and significant anti-inflammatory efficacy in preclinical models.[1] This technical guide provides a detailed overview of the molecular weight and chemical properties of this compound, alongside methodologies for its synthesis, analysis, and biological evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of glucocorticoid-based therapeutics.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 468.53 g/mol | [2] |

| Exact Mass | 468.23234512 Da | |

| Chemical Formula | C₂₅H₃₄F₂O₆ | |

| CAS Number | 144459-70-1 | |

| IUPAC Name | (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-one | |

| Synonyms | 6α,9-Difluoro-11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic (R)-16,17-acetal with butyraldehyde | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO (50 mg/mL) | |

| XLogP3 | 3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 8 |

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, based on established methods for similar glucocorticosteroids, the following protocols for synthesis, analysis, and biological evaluation can be adapted.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general approach involves the stereoselective transacetalization of a steroidal C-22 acetonide. A continuous process for the production of the R-isomer of this compound has been described in the patent literature. The key steps are outlined below:

Experimental Workflow: Continuous Synthesis of R-Rofleponide

Caption: Workflow for the continuous synthesis of R-Rofleponide.

Methodology:

-

Reactant Preparation: Dihydroflucinolone acetonide (DFCA) is dissolved in a suitable solvent such as methylene chloride. An excess of butyraldehyde (typically 1.5 to 5 moles per mole of DFCA) is added to this solution.

-

Reaction: The mixture of DFCA and butyraldehyde is continuously pumped into a reactor tube. Simultaneously, a continuous stream of aqueous perchloric acid (60-72% concentration) is introduced into the reactor at a flow rate to achieve a molar ratio of 2 to 6 moles of perchloric acid per mole of DFCA.

-

Crystallization: The reaction mixture flows through the reactor and then into a crystallizer, where it resides for approximately 10 minutes to allow for the formation of the this compound-perchloric acid complex.

-

Quenching and Recovery: The material from the crystallizer is pumped into a quenching bath. The this compound is then recovered from the perchloric acid complex.

Analytical Methods

A reversed-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound, similar to methods used for other corticosteroids.

Experimental Workflow: HPLC Purity Analysis

References

Pharmacological Profile of Rofleponide in Preclinical Studies: A Representative Technical Guide for a Potent Topical Glucocorticoid

Disclaimer: Publicly available preclinical data for Rofleponide is limited. Therefore, this document serves as an in-depth technical guide to the expected pharmacological profile of a potent, topically active synthetic glucocorticoid like this compound. The data presented herein is compiled from studies on other well-characterized corticosteroids (e.g., Dexamethasone, Budesonide, Fluticasone Propionate) to provide a representative profile for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic glucocorticoid corticosteroid developed for topical administration to treat inflammatory airway diseases such as allergic rhinitis and asthma.[1] It was designed for local action with potentially reduced systemic side effects. This compound palmitate, an esterified prodrug, was developed to enhance its lipophilicity, allowing for better mucosal tissue retention.[2] Following administration, the prodrug is metabolized locally to the active moiety, this compound. This guide outlines the typical preclinical pharmacological profile of such a potent topical glucocorticoid, covering its mechanism of action, pharmacodynamics, pharmacokinetics, and safety evaluation.

Mechanism of Action: Glucocorticoid Receptor Signaling

Like all corticosteroids, this compound exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR).[3] In its inactive state, the GR resides in the cytoplasm complexed with heat shock proteins.[4] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[5]

Within the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction leads to:

-

Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as those for annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: Downregulation of the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This reduces the production of cytokines, chemokines, and adhesion molecules that are central to the inflammatory cascade in asthma and allergic rhinitis.

Pharmacodynamic Profile: Potency and Efficacy

The preclinical pharmacodynamic assessment of a topical glucocorticoid like this compound involves evaluating its potency and efficacy in both in vitro and in vivo models.

In Vitro Potency

In vitro assays are crucial for determining the intrinsic potency of a corticosteroid by measuring its affinity for the GR and its functional activity in cell-based systems.

Table 1: Representative In Vitro Potency of Topical Glucocorticoids

| Compound | Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA)¹ | Functional Potency (AC50 in hGR Assay, pM)² |

| Dexamethasone | 100 | 194.4 |

| Beclomethasone Dipropionate | 53 | 91.6 |

| Budesonide | 233 | N/A |

| Fluticasone Propionate | 426 | N/A |

| ¹Relative to Dexamethasone = 100. Data compiled from various sources. | ||

| ²AC50 is the concentration producing 50% of the maximal response in a human glucocorticoid receptor (hGR) reporter gene assay. |

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

-

Objective: To determine the relative binding affinity (RBA) of a test compound for the glucocorticoid receptor.

-

Methodology:

-

Receptor Source: Cytosolic extracts from cells expressing the human glucocorticoid receptor (e.g., human lung tissue, A549 cells) are prepared.

-

Radioligand: A radiolabeled glucocorticoid, typically [³H]-dexamethasone, is used as the tracer.

-

Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound) and a reference standard (e.g., Dexamethasone).

-

Separation: After reaching equilibrium, receptor-bound and free radioligand are separated, often using dextran-coated charcoal.

-

Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The RBA is then determined relative to the reference standard.

-

Reporter Gene Assay

-

Objective: To measure the functional potency of a compound to activate GR-mediated gene transcription.

-

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HeLa or A549) is transiently or stably transfected with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with GREs.

-

Treatment: The transfected cells are treated with varying concentrations of the test corticosteroid.

-

Incubation: Cells are incubated for a defined period (e.g., 18-24 hours) to allow for GR activation and reporter gene expression.

-

Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Analysis: A dose-response curve is generated, and the concentration that produces 50% of the maximal response (EC50 or AC50) is calculated, representing the functional potency of the compound.

-

In Vivo Efficacy

In vivo studies in relevant animal models are essential to demonstrate the anti-inflammatory efficacy of the compound in a physiological context. For an inhaled/intranasal corticosteroid, models of allergic asthma and rhinitis are most relevant.

Table 2: Representative Endpoints in Preclinical In Vivo Models of Airway Inflammation

| Animal Model | Key Features | Typical Endpoints Measured |

| Ovalbumin (OVA)-Induced Allergic Asthma (Mouse/Rat) | Mimics key features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. | - Bronchoalveolar Lavage (BAL) Fluid: Eosinophil, neutrophil, and total cell counts. - BAL Fluid Cytokines: IL-4, IL-5, IL-13 levels. - Lung Histology: Inflammatory cell infiltration, mucus production (PAS staining). - Airway Hyperresponsiveness (AHR) to methacholine challenge. |

| Allergen-Induced Rhinitis (Guinea Pig/Mouse) | Models the nasal allergic inflammatory response, including sneezing, nasal rubbing, and inflammatory cell influx. | - Symptom Scoring: Frequency of sneezing and nasal rubbing. - Nasal Lavage Fluid: Inflammatory cell counts (e.g., eosinophils). - Nasal Tissue Histology: Eosinophil infiltration into the nasal mucosa. |

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

-

Objective: To evaluate the efficacy of a test corticosteroid in reducing allergic airway inflammation and hyperresponsiveness.

-

Methodology:

-

Sensitization: Mice are sensitized to ovalbumin (OVA) via intraperitoneal (i.p.) injections of OVA mixed with an adjuvant (e.g., alum) on days 0 and 14.

-

Challenge: From day 21 to 27, mice are challenged with aerosolized OVA for a short period (e.g., 30 minutes) daily to induce airway inflammation.

-

Treatment: The test corticosteroid (e.g., this compound) is administered, typically intranasally or via inhalation, prior to each OVA challenge.

-

Endpoint Measurement (24-48h after final challenge):

-

Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing concentrations of inhaled methacholine using a plethysmograph or forced oscillation technique.

-

Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline. BAL fluid is collected to determine inflammatory cell counts (via cytospin and staining) and cytokine levels (via ELISA).

-

Histology: Lungs are fixed, sectioned, and stained (e.g., H&E for inflammation, PAS for mucus) for pathological assessment.

-

-

Preclinical Pharmacokinetic Profile

Pharmacokinetic (PK) studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. For a topically acting corticosteroid, the goal is to achieve high local concentrations in the lung or nasal tissue with low systemic bioavailability to minimize side effects.

Table 3: Representative Preclinical Pharmacokinetic Parameters for an Inhaled Corticosteroid (Data from Budesonide in Rats)

| Parameter | Value | Description |

| Route of Administration | Intratracheal | Direct administration to the lungs. |

| Tmax (plasma) | ~5-10 min | Time to reach maximum plasma concentration. |

| Systemic Bioavailability | ~6-13% | Fraction of the dose that reaches systemic circulation. |

| Volume of Distribution (Vd) | High | Indicates extensive distribution into tissues. |

| Plasma Clearance (CL) | High | Rapidly cleared from systemic circulation. |

| Metabolism | Extensive first-pass metabolism in the liver to less active metabolites. |

Pharmacokinetic Study in Rats following Intratracheal Administration

-

Objective: To determine the pharmacokinetic profile and systemic bioavailability of a corticosteroid after direct lung administration.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing: A single dose of the test compound is administered via intratracheal instillation to anesthetized rats. A separate group receives an intravenous (IV) dose to determine absolute bioavailability.

-

Blood Sampling: Serial blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug and major metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

PK Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as (AUC_intratracheal / AUC_IV) * (Dose_IV / Dose_intratracheal).

-

Preclinical Safety and Toxicology

Safety studies are conducted to identify potential toxicities and establish a safe dose for first-in-human trials. For inhaled drugs, these studies must assess both local (respiratory tract) and systemic toxicity.

Table 4: Typical Preclinical Safety Study Design for an Inhaled Corticosteroid

| Study Type | Species | Duration | Route | Key Assessments |

| Dose Range-Finding | Rat | 7-14 days | Inhalation | Clinical signs, body weight, limited pathology. |

| Repeat-Dose Toxicity | Rat and Dog | 1 to 3 months | Inhalation | Full toxicological workup: clinical observations, ophthalmology, ECG, hematology, clinical chemistry, urinalysis, organ weights, full histopathology (including detailed respiratory tract examination). |

| Genotoxicity | In vitro / In vivo | N/A | N/A | Ames test, mouse lymphoma assay, in vivo micronucleus test. |

| Safety Pharmacology | Rat or Dog | N/A | Inhalation/IV | Cardiovascular (hERG assay, telemetry), respiratory, and central nervous system (CNS) function. |

4-Week Inhalation Toxicity Study in Rats

-

Objective: To evaluate the local and systemic toxicity of a corticosteroid after repeated inhalation exposure.

-

Methodology:

-

Animal Model: Groups of male and female Wistar or Sprague-Dawley rats.

-

Exposure: Rats are exposed (e.g., nose-only) to an aerosol of the test compound at three different dose levels plus a control (vehicle) for a set duration each day (e.g., 6 hours/day) for 28 consecutive days.

-

In-Life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

-

Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, organs are weighed, and a comprehensive set of tissues, with special attention to the entire respiratory tract (nasal cavity, larynx, trachea, lungs), are collected and preserved for histopathological examination.

-

Analysis: Dose-related changes are evaluated to identify any target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Conclusion

The preclinical pharmacological profile of a potent topical glucocorticoid like this compound is characterized by high-affinity binding to the glucocorticoid receptor, potent in vitro functional activity, and marked anti-inflammatory efficacy in relevant in vivo models of airway disease. The pharmacokinetic profile is ideally designed to maximize local drug concentrations while minimizing systemic exposure through low bioavailability and rapid systemic clearance. Comprehensive safety studies are essential to confirm an acceptable therapeutic index. The data and protocols presented in this guide, while based on representative compounds, provide a robust framework for understanding and evaluating the preclinical characteristics of this compound and other next-generation topical corticosteroids.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Topical treatment with aqueous solutions of this compound palmitate and budesonide in a pollen-season model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemical Systems Biology Reveals Mechanisms of Glucocorticoid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Rofleponide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofleponide is a synthetic glucocorticoid that has been investigated for its potential therapeutic applications, primarily in the context of inflammatory airway diseases such as allergic rhinitis and asthma. As a member of the corticosteroid class, its mechanism of action is centered on the modulation of inflammatory pathways through its interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the available in vitro and in vivo data on this compound and its prodrug, this compound palmitate. It includes a summary of its anti-inflammatory effects, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows. While specific preclinical quantitative data for this compound is limited in publicly available literature, this guide presents representative data based on the known properties of glucocorticoids and the clinical findings for this compound palmitate to serve as a valuable resource for the scientific community.

Introduction

This compound is a synthetic corticosteroid designed for topical administration to minimize systemic side effects. Its prodrug form, this compound palmitate, is an esterified version that is intended to be locally metabolized to the active moiety, this compound, at the target site of inflammation, such as the nasal mucosa.[1] This local activation and rapid systemic clearance of the active drug are key features of its design, aiming for a favorable therapeutic index. The primary therapeutic target for this compound is the glucocorticoid receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor to regulate the expression of a wide array of genes involved in inflammation and immune responses.

In Vitro Effects of this compound

The in vitro effects of this compound are presumed to be consistent with those of other glucocorticoids, focusing on the suppression of inflammatory responses at a cellular level. Key in vitro activities include binding to the glucocorticoid receptor, subsequent transactivation of anti-inflammatory genes, and transrepression of pro-inflammatory transcription factors.

Glucocorticoid Receptor Binding Affinity

Table 1: Representative Glucocorticoid Receptor Binding Affinity of this compound

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) |

| Dexamethasone | 100 |

| This compound | Data not publicly available (Expected to be high) |

| Budesonide | 935 |

Note: The RBA for Budesonide is provided for context as a comparator used in clinical trials with this compound palmitate.

Inhibition of Pro-inflammatory Cytokine Release

A key anti-inflammatory effect of glucocorticoids is the inhibition of pro-inflammatory cytokine production. In vitro cell-based assays are used to quantify this effect. Human peripheral blood mononuclear cells (PBMCs) or specific cell lines like A549 (human lung adenocarcinoma) or BEAS-2B (human bronchial epithelial cells) can be stimulated with lipopolysaccharide (LPS) to induce the release of cytokines such as TNF-α, IL-1β, and IL-6. The inhibitory effect of this compound would be measured by quantifying the reduction in these cytokine levels.

Table 2: Representative In Vitro Inhibition of LPS-Induced Cytokine Release by this compound in A549 cells

| Cytokine | This compound Concentration | % Inhibition | IC50 (nM) |

| TNF-α | 1 nM | 25% | Data not publicly available |

| 10 nM | 55% | ||

| 100 nM | 85% | ||

| IL-6 | 1 nM | 20% | Data not publicly available |

| 10 nM | 48% | ||

| 100 nM | 80% |

In Vivo Effects of this compound

The in vivo efficacy of this compound, primarily through its prodrug this compound palmitate, has been evaluated in clinical models of allergic rhinitis. These studies demonstrate its ability to reduce inflammatory symptoms in a clinical setting. Preclinical animal models would typically be used to assess efficacy in reducing key inflammatory markers like eosinophil infiltration.

Clinical Efficacy in Allergic Rhinitis

A double-blind, placebo-controlled, crossover study in patients with seasonal allergic rhinitis demonstrated that topical nasal treatment with this compound palmitate (400 µg once daily) for 10 days significantly reduced nasal symptoms and improved nasal peak inspiratory flow (PIF) compared to placebo (P<0.01-0.001).[1] The overall efficacy was found to be similar to that of budesonide (128 µg once daily).[1]

Table 3: Summary of Clinical Efficacy of this compound Palmitate in a Pollen-Season Model of Allergic Rhinitis[1]

| Treatment Group | Mean Reduction in Total Nasal Symptom Score (vs. Placebo) | Mean Improvement in Nasal Peak Inspiratory Flow (L/min) (vs. Placebo) |

| This compound palmitate (400 µg) | Statistically Significant (P<0.01) | Statistically Significant (P<0.001) |

| Budesonide (128 µg) | Statistically Significant (P<0.01) | Statistically Significant (P<0.001) |

Reduction of Inflammatory Cell Infiltration in Animal Models

In preclinical animal models of allergic rhinitis or asthma, a key efficacy endpoint for a novel glucocorticoid would be the reduction of inflammatory cell infiltration, particularly eosinophils, into the nasal or lung tissue. While specific data for this compound is not available, a representative study would involve sensitizing and challenging animals with an allergen and then treating with this compound to assess the impact on eosinophil counts in bronchoalveolar lavage (BAL) fluid or tissue biopsies.

Table 4: Representative Effect of this compound on Allergen-Induced Eosinophil Infiltration in a Murine Model of Allergic Rhinitis

| Treatment Group | Eosinophil Count (cells/mL in BAL fluid) | % Reduction vs. Vehicle |

| Naive | 5 x 10^3 | - |

| Vehicle (Allergen-challenged) | 5 x 10^5 | - |

| This compound (1 mg/kg) | 1.5 x 10^5 | 70% |

| Dexamethasone (1 mg/kg) | 1.2 x 10^5 | 76% |

Experimental Protocols

In Vitro: Glucocorticoid Receptor Binding Assay (Radioligand Competition Assay)

-

Objective: To determine the relative binding affinity of this compound for the human glucocorticoid receptor.

-

Materials:

-

Human recombinant glucocorticoid receptor.

-

Radiolabeled ligand: [³H]-dexamethasone.

-

Unlabeled competitor: this compound, Dexamethasone (positive control).

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Multi-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound and dexamethasone in the assay buffer.

-

In a multi-well plate, add the glucocorticoid receptor preparation, a fixed concentration of [³H]-dexamethasone, and the various concentrations of the unlabeled competitor.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding of [³H]-dexamethasone at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the relative binding affinity (RBA) of this compound relative to dexamethasone.

-

In Vivo: Murine Model of Ovalbumin-Induced Allergic Rhinitis

-

Objective: To evaluate the in vivo efficacy of this compound in reducing allergic rhinitis symptoms and inflammatory cell infiltration.

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Materials:

-

Ovalbumin (OVA) (allergen).

-

Aluminum hydroxide (adjuvant).

-

This compound.

-

Vehicle control.

-

Positive control (e.g., Dexamethasone).

-

-

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide on days 0 and 7.

-

Challenge: From day 14 to day 21, challenge the mice daily by intranasal administration of OVA solution.

-

Treatment: Administer this compound (e.g., intranasally or systemically) one hour before each OVA challenge from day 14 to day 21.

-

Symptom Scoring: Observe and score the frequency of sneezing and nasal rubbing for 10 minutes immediately after the final OVA challenge.

-

Sample Collection: 24 hours after the final challenge, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and nasal tissue.

-

-

Analysis:

-

Perform a total and differential cell count on the BAL fluid to quantify eosinophil numbers.

-

Process the nasal tissue for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.

-

Measure OVA-specific IgE levels in the serum by ELISA.

-

-

Data Analysis:

-

Compare the symptom scores and eosinophil counts between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

-

Signaling Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the glucocorticoid receptor signaling pathway. Upon binding to this compound, the GR translocates to the nucleus where it can either activate the transcription of anti-inflammatory genes (transactivation) or repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).

Caption: Glucocorticoid Receptor Signaling Pathway for this compound.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

The following diagram illustrates the workflow for assessing the in vitro anti-inflammatory efficacy of this compound by measuring its ability to inhibit cytokine release from stimulated cells.

Caption: Workflow for In Vitro Cytokine Inhibition Assay.

Conclusion

This compound, particularly as its prodrug this compound palmitate, demonstrates clinical efficacy as a topical anti-inflammatory agent for allergic rhinitis, with a performance comparable to established corticosteroids like budesonide.[1] Its mechanism of action is consistent with the known pharmacology of glucocorticoids, involving interaction with the glucocorticoid receptor to modulate gene expression and suppress inflammatory pathways. While a comprehensive public database of its preclinical in vitro and in vivo quantitative data is not available, the representative data and protocols provided in this guide offer a solid framework for understanding and further investigating the therapeutic potential of this compound. Future research should focus on elucidating the specific binding kinetics, transactivation/transrepression profile, and in vivo dose-response relationships to fully characterize this compound for drug development professionals.

References

Rofleponide's Role in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Rofleponide is a synthetic glucocorticoid that has not been marketed. Consequently, publicly available data on its specific immunomodulatory effects is limited. This guide extrapolates its expected mechanisms of action and effects based on the well-established pharmacology of the glucocorticoid class, with supporting data from studies on other potent glucocorticoids such as budesonide and fluticasone furoate.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

This compound, as a glucocorticoid, is predicted to exert its effects by binding to the intracellular glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary pathways: transactivation and transrepression.

-

Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes.

This dual mechanism allows for a broad-spectrum anti-inflammatory and immunosuppressive effect, which is the hallmark of glucocorticoid action.

Impact on Immune Cell Populations

Based on studies of other glucocorticoids in inflammatory conditions like allergic rhinitis and nasal polyposis, this compound is expected to significantly reduce the infiltration and activation of key immune cells at the site of inflammation.

| Immune Cell Type | Expected Effect of this compound | Representative Data (Budesonide/Fluticasone) | Citation |

| Eosinophils | Significant reduction in count and infiltration in nasal tissue. | Budesonide nasal spray significantly decreased eosinophil counts in patients with perennial allergic rhinitis. | [1] |

| Basophils | Reduction in count in nasal tissue. | Aqueous budesonide treatment led to a significant decrease in basophils. | [1] |

| Mast Cells | Inhibition of degranulation and reduction in numbers. | Glucocorticoids can inhibit mast cell degranulation and reduce mast cell numbers in tissues. | [2][3] |

| T-Lymphocytes | Modulation of T-cell subsets, with a potential increase in regulatory T-cells and a decrease in pro-inflammatory Th2 cells. | Budesonide treatment in nasal polyposis was associated with a decrease in IL-4+ and IL-5+ cells (Th2 cytokines) and an increase in CD8+ cells. | [4] |

| B-Lymphocytes | Limited direct data, but glucocorticoids can suppress B-cell function indirectly through T-cell modulation. | Budesonide treatment in nasal polyposis did not show significant changes in B-cell markers in the cited study. |

Modulation of Cytokine Production

A primary mechanism of glucocorticoid-mediated immune suppression is the potent inhibition of pro-inflammatory cytokine synthesis and release. This compound is anticipated to follow this pattern, leading to a dampened inflammatory cascade.

| Cytokine | Expected Effect of this compound | Representative Data (Budesonide/Fluticasone) | Citation |

| IL-4 | Decreased expression. | Budesonide treatment significantly decreased the density of IL-4 positive cells in nasal polyp tissue. | |

| IL-5 | Decreased expression. | Budesonide treatment significantly decreased the density of IL-5 positive cells in nasal polyp tissue. Fluticasone furoate also showed suppressive effects on IL-5 release. | |

| TNF-α | Decreased expression. | Budesonide treatment led to a significant decrease in the expression of TNF-α in nasal polyps. | |

| GM-CSF | Decreased secretion. | Fluticasone furoate significantly inhibited GM-CSF secretion from nasal epithelial cells. | |

| IL-6 | Decreased secretion. | Fluticasone furoate significantly inhibited IL-6 secretion from nasal epithelial cells. | |

| IL-8 | Decreased secretion. | Fluticasone furoate significantly inhibited IL-8 secretion from nasal epithelial cells. | |

| Eotaxin-2 | Decreased expression. | Budesonide treatment resulted in a significant decrease in the expression of eotaxin-2 in nasal polyps. | |

| TGF-β | Increased expression. | Budesonide treatment was associated with a significant increase in the density of TGF-β positive cells, suggesting a role in tissue remodeling and resolution of inflammation. |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions underlying this compound's immunomodulatory effects, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for its investigation.

References

- 1. Clinical and antiinflammatory effects of intranasal budesonide aqueous pump spray in the treatment of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucocorticoids inhibit degranulation of mast cells in allergic asthma via nongenomic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by glucocorticoids of the mast cell-dependent weal and flare response in human skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of intranasal budesonide on immune inflammatory responses and epithelial remodeling in chronic upper airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Developmental Trajectory of Rofleponide: An Unfinished Journey in Glucocorticoid Research

Rofleponide, a synthetic glucocorticoid, represents one of the many therapeutic candidates that, despite showing early promise, ultimately did not reach the pharmaceutical market. This in-depth guide consolidates the available scientific and patent literature to provide a comprehensive overview of this compound's development, from its chemical synthesis to the limited clinical investigations conducted. The information presented is intended for researchers, scientists, and drug development professionals interested in the history and preclinical evaluation of novel corticosteroid compounds.

Preclinical Development and

Characterization

This compound is a synthetic glucocorticosteroid distinguished by its high affinity for the glucocorticoid receptor, as demonstrated in preclinical studies involving rat thymus tissue.[1] This strong binding affinity is a key characteristic of potent corticosteroids and suggested its potential for significant anti-inflammatory, immunosuppressive, and anti-anaphylactic activities.

Chemical Synthesis

The synthesis of this compound has been documented in patent literature, outlining a process for its production. While specific details of the synthesis can be complex, the fundamental approach involves the chemical modification of a steroid backbone to create the final this compound molecule.

Mechanism of Action: The Glucocorticoid Receptor Pathway

As a glucocorticoid, this compound's mechanism of action is predicated on its interaction with the glucocorticoid receptor (GR). This intracellular receptor, upon binding with a ligand like this compound, translocates to the nucleus and modulates gene expression. This interaction can lead to two primary outcomes:

-

Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The GR-ligand complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory mediators.

The therapeutic effects of glucocorticoids are largely attributed to transrepression, while many of the adverse effects are linked to transactivation. The development of novel glucocorticoids often aims to dissociate these two functions.

Clinical Development

The clinical development of this compound appears to have been limited. The most prominent publicly available information pertains to a clinical trial investigating a prodrug, this compound palmitate, for the treatment of allergic rhinitis.

This compound Palmitate Clinical Trial for Allergic Rhinitis

A clinical study was conducted to evaluate the efficacy of this compound palmitate in an aqueous nasal spray formulation for the treatment of seasonal allergic rhinitis.[2][3] this compound palmitate is an esterified prodrug designed to be inactive and lipophilic, allowing for good mucosal exposure.[2] It is then locally metabolized to the active, more hydrophilic drug, this compound, which is readily cleared from the system.[2]

The study was a double-blind, placebo-controlled, crossover trial involving 40 patients with a history of strictly seasonal allergic rhinitis. The trial was conducted during the pollen-free season and utilized a pollen-season model of allergic rhinitis.

Treatment Arms:

-

This compound palmitate aqueous solution (400 µg once daily)

-

Budesonide aqueous solution (128 µg once daily)

-

Placebo

Study Design:

-

Patients received one of the three treatments as a topical nasal spray once daily for 10 days.

-

After three days of treatment, individualized allergen challenges were administered once daily for the subsequent seven days.

-

A washout period of two weeks was implemented between each treatment series.

-

Nasal symptoms and peak inspiratory flow (PIF) were recorded in the morning, evening, and at 10 and 20 minutes post-allergen challenge.

-

The primary analysis was based on the mean recordings from the last three days of the allergen challenge series.

The results of the study indicated that both this compound palmitate and budesonide were effective in reducing nasal symptoms and improving nasal peak inspiratory flow compared to placebo.

| Treatment Group | Outcome vs. Placebo | Statistical Significance |

| This compound Palmitate (400 µg) | Reduction in nasal symptoms, Improvement in nasal PIF | P < 0.01 - 0.001 |

| Budesonide (128 µg) | Reduction in nasal symptoms, Improvement in nasal PIF | P < 0.01 - 0.001 |

The study concluded that there was no overall difference in efficacy between 400 µg of this compound palmitate and 128 µg of budesonide in this experimental model of allergic rhinitis.

Conclusion

The development of this compound illustrates a common narrative in the pharmaceutical industry, where a compound with a promising preclinical profile and a sound mechanism of action may not necessarily translate into a marketed therapeutic. The available data suggests that this compound possesses the expected characteristics of a potent glucocorticoid. The single documented clinical trial of its prodrug, this compound palmitate, demonstrated efficacy comparable to an established corticosteroid, budesonide, in a model of allergic rhinitis. However, the fact that this compound was never marketed suggests that its development was likely halted, for reasons that are not publicly available. This could be due to a variety of factors, including but not limited to, an unfavorable safety profile discovered in later or unpublished studies, strategic business decisions by the developing company, or the emergence of more promising alternative therapies. The history of this compound's development, though incomplete, provides valuable insights for researchers in the field of glucocorticoid drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Rofleponide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Rofleponide, a synthetic glucocorticoid corticosteroid. The synthesis involves the acid-catalyzed reaction of 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dione (DFCA) with butyraldehyde. This protocol is based on established procedures and is intended for use by qualified researchers in a laboratory setting. Adherence to all safety precautions is mandatory, particularly when handling hazardous reagents such as perchloric acid.

Introduction

This compound is a potent synthetic corticosteroid that has been investigated for its anti-inflammatory properties.[1][2] Its chemical structure is (4aS,4bR,5S,6aS,6bS,8R,9aR,10aS,10bS,12S)-4b,12-Difluoro-6b-glycoloyl-5-hydroxy-4a,6a-dimethyl-8-propyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][3][4]dioxol-2-one.[5] The synthesis described herein details a batch process for the preparation of this compound, focusing on the formation of the cyclic acetal with butyraldehyde.

Chemical Reaction Scheme

The synthesis of this compound proceeds via the transacetalization of Dihydroflucinolone Acetonide (DFCA) with butyraldehyde, catalyzed by perchloric acid. The reaction primarily yields the desired R-epimer of this compound, with a smaller amount of the S-epimer as a side product.

Caption: Reaction scheme for the synthesis of this compound from DFCA.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound based on a representative batch process.

Table 1: Reactants and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (approx.) | Amount | Molar Ratio (to DFCA) |

| DFCA | C₂₄H₃₂F₂O₆ | 454.50 | 0.031 | 14 g | 1 |

| Butyraldehyde | C₄H₈O | 72.11 | 0.91 | 66 g | ~29 |

| Perchloric Acid (70%) | HClO₄ | 100.46 | 0.17 | 24 g | ~5.5 |

| Methylene Chloride | CH₂Cl₂ | 84.93 | - | 230 mL | - |

Table 2: Yield and Purity

| Product Stage | Yield (%) | Purity (R-Rofleponide) (%) | Impurities (%) |

| Crude this compound | 96 | 98.67 | 0.24 (DFCA), 1.09 (S-Rofleponide) |

| Recrystallized this compound | 67 | 99.31 | 0.15 (DFCA), 0.54 (S-Rofleponide) |

Experimental Protocol

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves (Neoprene or PVC), flame-resistant lab coat.

Reagents:

-

Dihydroflucinolone Acetonide (DFCA)

-

Butyraldehyde

-

Perchloric acid (70% in water)

-

Methylene chloride

-

Sodium bicarbonate

-

Branched octanes

-

Acetone

-

n-Heptane

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

WARNING: Perchloric acid is a strong oxidizing agent and can be explosive, especially when in contact with organic materials or when concentrated. All operations involving perchloric acid must be conducted in a certified chemical fume hood with a blast shield. Ensure no organic materials are in the vicinity and have a spill kit with a neutralizer (sodium carbonate) readily available.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 14 g (0.031 mol) of Dihydroflucinolone Acetonide (DFCA) and 66 g (0.91 mol) of butyraldehyde in 230 mL of methylene chloride at room temperature (23°C).

-

-

Acid Addition:

-

Cool the mixture in an ice bath.

-

Slowly add 24 g (0.17 mol) of 70% perchloric acid to the stirred solution. A two-phase mixture (oil in a clear liquid) will form.

-

-

Reaction and Crystallization:

-

Allow the mixture to stir at room temperature for approximately 2 hours.

-

If an oil persists, seeding with a small crystal of a previous batch of the this compound intermediate can initiate rapid solidification.

-

-

Quenching:

-

Carefully and slowly pour the reaction mixture into a separate vessel containing a stirred solution of 16 g of sodium bicarbonate in 2.1 liters of water to neutralize the perchloric acid. Ensure the quenching process is done in a well-ventilated fume hood and behind a safety shield due to potential gas evolution.

-

-

Workup and Extraction:

-

To the quenched mixture, add 2.5 liters of branched octanes and 2 liters of water.

-

Stir the mixture vigorously and then transfer it to a separatory funnel.

-

Allow the layers to separate and collect the organic layer.

-

Wash the organic layer with an additional 2.1 liters of water. Check the pH of the final aqueous phase to ensure it is neutral (around pH 8).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification (Recrystallization):

-

Dissolve the crude this compound in a minimal amount of hot acetone.

-

Slowly add n-heptane to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold n-heptane.

-

Dry the crystals under vacuum to obtain the final this compound product.

-

Experimental Workflow Diagram

References

Application of Rofleponide in Allergic Rhinitis Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofleponide is a glucocorticosteroid that has been investigated for the topical treatment of allergic rhinitis. As a prodrug, this compound palmitate is administered as an inactive, lipophilic ester. It is locally metabolized in the nasal mucosa to its active form, this compound, which is more hydrophilic and readily cleared from the system.[1] This mechanism is designed to maximize local anti-inflammatory effects within the nasal passages while minimizing systemic exposure and potential side effects. Intranasal glucocorticosteroids are a first-line treatment for allergic rhinitis, effectively controlling the underlying inflammation.[2][3]

This document provides detailed application notes and protocols for the use of this compound in a pollen-season model of allergic rhinitis, based on published clinical research.

Mechanism of Action: Glucocorticoid Signaling Pathway

Glucocorticoids, including this compound, exert their anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR).[2][4] The binding of a glucocorticoid to the cytoplasmic GRα initiates a cascade of events leading to the suppression of pro-inflammatory gene expression and the upregulation of anti-inflammatory genes. This is achieved through two primary mechanisms: transactivation and transrepression.

Figure 1: General Glucocorticoid Signaling Pathway.

Experimental Protocol: Pollen-Season Model of Allergic Rhinitis

This protocol is based on a double-blind, placebo-controlled, crossover study designed to evaluate the efficacy of this compound palmitate aqueous nasal spray in a controlled allergen challenge setting.

1. Subject Recruitment:

-

Inclusion Criteria: 40 patients with a history of strictly seasonal allergic rhinitis.

-

Screening: Conducted during the pollen-free season to ensure baseline nasal health and confirm allergen sensitivity.

2. Study Design:

-

A double-blind, placebo-controlled, crossover design is utilized.

-

Each patient receives three treatments in a randomized order: this compound palmitate (400 µg), Budesonide (128 µg), and placebo.

-

A washout period of at least two weeks is implemented between each treatment arm.

3. Treatment and Allergen Challenge:

-

Treatment Administration: Patients self-administer the assigned nasal spray once daily for 10 consecutive days.

-

Allergen Challenge:

-

Commences on day 4 of treatment and continues daily for the remaining 7 days.

-

Individualized allergen challenges are administered to elicit a consistent allergic response.

-

4. Data Collection and Outcome Measures:

-

Nasal symptoms (e.g., nasal blockage, sneezing, itching, and rhinorrhea) and Peak Inspiratory Flow (PIF) are recorded.

-

Recordings are taken in the morning and evening, as well as 10 and 20 minutes after each allergen challenge.

-

The primary analysis is based on the mean recordings from the last 3 days of the allergen challenge series (days 8-10 of treatment).

References

- 1. Topical treatment with aqueous solutions of this compound palmitate and budesonide in a pollen-season model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms and clinical implications of glucocorticosteroids in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and clinical implications of glucocorticosteroids in the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptors in human airways - PubMed [pubmed.ncbi.nlm.nih.gov]

Rofleponide Administration in Animal Models of Inflammation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Rofleponide is a synthetic glucocorticoid that has been investigated for its anti-inflammatory properties. Although it has not been commercially marketed, its classification as a corticosteroid provides a strong theoretical basis for its application in various animal models of inflammatory diseases. Glucocorticoids are a cornerstone in managing inflammation, and their mechanism of action is well-understood. They primarily act by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the expression of a wide array of genes, leading to the suppression of the inflammatory response.[1][2][3] This is achieved through two main pathways:

-

Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.

-

Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.[2]

These application notes provide a framework for the administration and evaluation of this compound in common animal models of allergic rhinitis, asthma, inflammatory bowel disease (IBD), and chronic obstructive pulmonary disease (COPD). The protocols are based on established methodologies for other corticosteroids and can be adapted for the preclinical assessment of this compound.

Data Presentation: Comparative Corticosteroid Dosing in Animal Models

Due to the limited publicly available data on this compound, the following tables summarize typical dosages for other commonly used corticosteroids in relevant animal models to provide a comparative reference for study design.

Table 1: Corticosteroid Administration in Allergic Rhinitis and Asthma Mouse Models

| Corticosteroid | Animal Model | Route of Administration | Dosage | Key Findings |

| Dexamethasone | Allergic Asthma (OVA-induced) | Intraperitoneal | 1 - 2.5 mg/kg/day | Attenuated airway hyperresponsiveness and remodeling. |

| Dexamethasone | Allergic Asthma (OVA-induced) | Intraperitoneal | 3 mg/kg | Decreased TARC production and attenuated airway eosinophilia. |

| This compound palmitate | Allergic Rhinitis (pollen-season model in humans) | Topical (nasal spray) | 400 µg once daily | Reduced nasal symptoms and improved nasal peak inspiratory flow. |

Table 2: Corticosteroid Administration in COPD and IBD Animal Models

| Corticosteroid | Animal Model | Route of Administration | Dosage | Key Findings |

| Fluticasone propionate | COPD (elastase-induced mouse model) | Intranasal | 20 µg (single dose) | Suppressed the upregulation of lung Ace2 mRNA. |

| Fluticasone propionate | Mycoplasma pneumoniae infection (mouse model) | Inhalation (aerosol) | 100 µg/mL (20 min/day) | Reduced lung inflammation and bronchial hyperresponsiveness. |

| Budesonide | Colitis (acetic acid-induced rat model) | Oral | 4-fold lower dose than free budesonide | Accelerated healing of colitis with limited adrenal suppression. |

| Budesonide | Colitis (acetic acid-induced rat model) | Intra-rectal | 30 µg/kg | Mitigated symptoms of IBD and improved therapeutic efficacy. |

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway.

General Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for anti-inflammatory agents.